Methyl 4-(1,3-benzothiazol-2-yl)butanoate
Description
Methyl 4-(1,3-benzothiazol-2-yl)butanoate is an organic compound featuring a benzothiazole core linked to a methyl ester via a four-carbon butanoate chain. Though specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in medicinal chemistry, particularly in enzyme inhibition or kinase targeting .
Properties
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)8-4-7-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETPIBQKDRRSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-benzothiazol-2-yl)butanoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with butanoic acid derivatives under acidic conditions to form the benzothiazole ring, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "Methyl 4-(1,3-benzothiazol-2-yl)butanoate" are not available within the provided search results, the following information highlights some potential applications and related research:
Potential Anti-Cancer Properties:
- "this compound" has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting it may have anti-cancer properties.
- Benzothiazole derivatives have been identified as novel anti-cancer drug candidates .
Related Research:
- The synthesis of benzothiazole (BTA) PBD conjugates was of interest after the recognition of 4-(1,3-benzothiazol-2-yl)-2-methylaniline and two of its derivatives as novel anticancer drug candidates .
- The synthesis of key intermediate 4-(6-substituted-1,3-benzothiazol-2-yl)-2-nitrobenzoic acids from 4-methylbenzoic acid has been performed in the context of synthesizing benzothiazoles .
Other Benzothiazole Derivatives:
- Novel benzothiazoline derivatives have been developed with potential applications . These derivatives feature a benzothiazoline ring with a lower alkanoyl substituent at the 3-position . Examples of such compounds include:
- 1-[2-[2-[4-[4-[2-(3,4-dimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]-5-methoxyphenyl]-2h-1,3-benzothiazol-3-yl]ethanone
- 1-[2-[5-methoxy-2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-2h-1,3-benzothiazol-3-yl]ethanone
- (e)-but-2-enedioic acid;1-[2-[2-[3-(methylamino)propoxy]phenyl]-2h-1,3-benzothiazol-3-yl]ethanone
- Copper(II) complexes with Schiff bases containing aliphatic fragments have shown activity against SARS-CoV-2 proteins, indicating potential antiviral applications .
- Other benzothiazole derivatives and related compounds include :
- 3-[2-(3-acetyl-2h-1,3-benzothiazol-2-yl)phenoxy]propanal
- 4-[2-(3-acetyl-2h-1,3-benzothiazol-2-yl)phenoxy]-1-morpholin-4-ylbutan-1-one
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Benzothiazole vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity relative to the carboxylic acid in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, which may improve cellular uptake .
Physical and Chemical Properties
While the target compound’s melting point or solubility data are unavailable, comparisons can be inferred:
- Melting Point : The thiazole derivative 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid has a mp of 139.5–140°C, likely due to strong hydrogen bonding via its carboxylic acid group. The target’s ester group may lower its mp due to reduced crystallinity .
- Lipophilicity : The methyl ester in the target compound increases logP compared to carboxylic acid analogs, favoring passive diffusion across biological membranes .
Biological Activity
Methyl 4-(1,3-benzothiazol-2-yl)butanoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for various biological activities. The presence of the ester functional group distinguishes it from other derivatives, potentially influencing its reactivity and biological interactions.
The primary mechanism of action for this compound involves enzyme inhibition. The compound binds to specific enzymes' active sites, effectively blocking their activity. This inhibition can lead to a range of biological effects, including:
- Anti-inflammatory Responses : By inhibiting pro-inflammatory enzymes, the compound may reduce inflammation.
- Induction of Apoptosis : It has been shown to promote programmed cell death in certain cancer cell lines, suggesting potential anti-cancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Cell Line Studies : The compound has been tested on breast and colon cancer cell lines, showing notable cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have reported its efficacy against several bacterial strains:
- Bacterial Inhibition : The compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Studies and Experimental Data
A comprehensive review of literature reveals various experimental studies focused on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
